molecular formula C8H12N4O5 B1680618 Ribavirin CAS No. 36791-04-5

Ribavirin

Cat. No. B1680618
CAS RN: 36791-04-5
M. Wt: 244.2 g/mol
InChI Key: IWUCXVSUMQZMFG-AFCXAGJDSA-N
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Description

Synthesis Analysis

Ribavirin was synthesized in 1970 by researchers at ICN pharmaceuticals . A purine nucleoside phosphorylase from Aeromonas hydrophila (Ah PNP) has been used to catalyze the synthesis of Ribavirin, Tecadenoson, and Cladribine, by a “one-pot, one-enzyme” transglycosylation .


Molecular Structure Analysis

Ribavirin is a water-soluble, guanosine nucleoside analogue that mimics other purines including inosine and adenosine . Notable aspects of its structure include a heterocyclic base with only one ring, as opposed to the two rings found in guanine .


Chemical Reactions Analysis

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . The crystallization process from amorphous ribavirin to Form I and from solution to amorphous phase has been explained .


Physical And Chemical Properties Analysis

Ribavirin is a water-soluble, guanosine nucleoside analogue . The solubility of ribavirin in nine pure solvents (formic acid, dimethylformamide (DMF), dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO)) has been analyzed .

Scientific Research Applications

1. Antiviral Drug Studies

Ribavirin, in combination with other antiviral drugs, has shown higher efficacy in reducing drug-resistant viral mutants and cytotoxicity. Its effectiveness, particularly in combination with Acyclovir, has been observed in studies involving Herpes simplex virus type 1 (Ding et al., 2013).

2. Mechanism of Action in Therapy

Research has highlighted Ribavirin's clinical applications and mechanisms of action, notably in the treatment of hepatitis C. This includes its role in combination therapies and potential future applications in HCV treatment (Thomas, Ghany & Liang, 2012).

3. Resistance Development in Viral Infections

Studies on poliovirus have shown that Ribavirin's antiviral activity may result from error catastrophe caused by increased mutagenesis of viral genomes. This leads to the development of Ribavirin-resistant strains of viruses, providing insights into viral drug resistance (Pfeiffer & Kirkegaard, 2003).

4. Anticancer Therapeutic Applications

Recent research has explored Ribavirin's anticancer properties, with ongoing clinical trials investigating its efficacy in various cancers like acute myeloid leukemia and metastatic breast cancer. This positions Ribavirin as a potentially safe and effective anticancer agent (Casaos et al., 2019).

5. Lethal Mutagenesis of RNA Virus Genomes

Ribavirin has been identified to cause lethal mutagenesis of RNA virus genomes, offering a novel antiviral mechanism of action. This has significant implications for understanding the failure of Ribavirin monotherapy in certain viral infections (Cameron & Castro, 2001).

6. Broad-spectrum Antiviral Activity

Its broad-spectrum activity has been demonstrated against a range of RNA viruses, reinforcing Ribavirin's role as a key antiviral agent. The correlation between its mutagenic activity and antiviral efficacy has been particularly noted (Crotty et al., 2000).

7. Inhibition of Angiogenesis

Ribavirin has been observed to inhibit angiogenesis by depleting tetrahydrobiopterin, a novel pharmacological effect that may contribute to its overall efficacy and adverse events profile (Michaelis et al., 2007).

Safety And Hazards

Ribavirin is classified as a hazardous drug with potential for carcinogenicity and teratogenicity . It is known to harm the development of unborn infants . Ribavirin must not be used by women who are pregnant and extreme care must be taken to avoid pregnancy in female patients .

Future Directions

Preliminary data with interferon-free second generation DAAs combinations without ribavirin suggest that future of the drug is jeopardized even in difficult-to-treat patients . The optimization of ribavirin dosage according to an early monitoring of blood levels has been suggested to be relevant in double therapy with peginterferon or sofosbuvir but not with very potent combinations of more than two DAAs .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
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InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
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InChI Key

IWUCXVSUMQZMFG-AFCXAGJDSA-N
Source PubChem
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Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N
Source PubChem
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Molecular Formula

C8H12N4O5
Record name RIBAVIRIN
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DSSTOX Substance ID

DTXSID8023557
Record name Ribavirin
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Molecular Weight

244.20 g/mol
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Physical Description

Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid
Record name RIBAVIRIN
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L
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Record name Ribavirin
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Mechanism of Action

Ribavirin is reported to have several mechanism of actions that lead to inhibition of viral RNA and protein synthesis. After activation by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is the predominant metabolite which directly inhibits viral mRNA polymerase by binding to the nucleotide binding site of the enzyme. This prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions. RTP also demonstrates an inhibitory action on viral mRNA guanylyltransferase and mRNA 2′-O-methyltransferase of dengue virus. Inhibition of these enzymes disrupts the posttranslational capping of the 5′ end of viral mRNA through ribavirin being incorporated at the 5′ end in place of guanosine and preventing the cap methylation step. Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin. IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis. GMP is later converted to guanosine triphoshpate (GTP). Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH. Inhibited de novo synthesis of guanine nucleotides and decreased intracellular GTP pools leads to a decline in viral protein synthesis and limit replication of viral genomes. Ribavirin acts as a mutagen in the target virus to cause an 'error catastrophe' due to increased viral mutations. RTP pairs with cytidine triphosphate or uridine triphosphate with equal efficiency and to block HCV RNA elongation. It causes premature termination of nascent HCV RNA and increases mutagenesis by producing defective virions. Ribavirin also exerts an immunomodulatory action of the host to the virus by shifting a Th2 response in favor of a Th1 phenotype. Th2 response and production of type 2 cytokines such as IL-4, IL-5, and IL-10 stimulates the humoral response which enhances immunity toward the virus. Ribavirin enhanced induction of interferon-related genes, including the interferon-α receptor, and down-regulation of genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation in vitro., The exact mechanism of action of the antiviral activity of ribavirin has not been fully elucidated, but the drug appears to exert its antiviral activity by interfering with RNA and DNA synthesis and subsequently inhibiting protein synthesis and viral replication. The antiviral activity of the drug results principally in an intracellular virustatic effect in cells infected with ribavirin sensitive RNA or DNA viruses; however, specific mechanisms of action of the drug may vary depending on the virus. In virus infected cells in vitro, ribavirin generally exhibits a greater affinity for inhibition of viral DNA and RNA synthesis than cellular (host cell) DNA and RNA synthesis. However, in vesicular stomatitis virus infected cells in vitro, the drug appeared to exhibit a greater affinity for inhibition of cellular than viral RNA synthesis. Inhibition of cellular RNA synthesis usually occurs only at in vitro concentrations higher than those necessary for inhibition of cellular DNA synthesis., The antiviral activity of ribavirin appears to depend principally on intracellular conversion of the drug to ribavirin-5'-triphosphate and -monophosphate. Ribavirin-5'-diphosphate exhibits minimal antiviral activity compared with the monophosphate or triphosphate. Ribavirin is readily absorbed across the cellular plasma membrane, probably via a nucleoside transport mechanism. The drug is then converted via cellular enzymes to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide) and phosphorylated to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate. Phosphorylation of ribavirin occurs principally in virus infected cells, but also occurs in uninfected cells. Ribavirin is converted to ribavirin-5'-monophosphate via adenosine kinase; the monophosphate is phosphorylated to the diphosphate and triphosphate via other cellular enzymes, including adenosine kinase. The enzyme deoxyadenosine kinase may also participate in the phosphorylation of ribavirin. Formation of ribavirin-5'-monophosphate appears to be the rate limiting step in the formation of ribavirin-5'-triphosphate. The extent of phosphorylation of ribavirin by both uninfected and virus-infected cells in vitro is directly related to the extracellular (eg, in the culture medium) concentration of the drug. Ribavirin-5'-triphosphate is the principal intracellular form of the drug,with only approximately 4 and 12% of the phosphorylated metabolites present as ribavirin-5'-diphosphate and -monophosphate, respectively. Transit of the drug out of cells appears to occur only after dephosphorylation via phosphatases., In vitro studies with influenza virus indicate that ribavirin-5'-triphosphate functions as a preferential inhibitor of viral RNA polymerase. Ribavirin-5'-triphosphate competes with adenosine-5'-triphosphate and guanosine-5'-triphosphate for viral RNA polymerase. Inhibition of cellular (host cell) RNA polymerase reportedly is minimal and reversible. In vitro studies with influenza virus have shown that ribavirin-5'-triphosphate also inhibits viral replication by inhibiting guanylyltransferase and methyltransferase, enzymes necessary for the addition of guanosine triphosphate to the 5' terminus ("cap") of viral messenger RNA (mRNA), and by competing with guanosine for incorporation into the 5' terminus of viral mRNA. Although the rate of synthesis of mRNA does not appear to be affected, the efficiency of translation of mRNA inviral replication is decreased by about 80%. Viruses in which the 5' mRNA terminus is naturally absent (eg, poliovirus) are generally not substantially inhibited by ribavirin., In vitro studies indicate that ribavirin inhibits phosphorylation of thymidine at drug concentrations of 2 umol/L (0.5 ug/mL) and that DNA synthesis is inhibited only at drug concentrations of 200 umol/L (50 ug/mL). Unlike acyclovir, ribavirin appears to be incorporated minimally, if at all, into growing chains of DNA and RNA. In vitro studies with vaccinia virus have shown that the virus DNA fails to coat in the presence of ribavirin, resulting in incomplete viral particles., At lower dosages, stimulation of antibody formation against some viruses has been reported. The drug has been shown to stimulate T cells (T-lymphocytes) indirectly by inhibiting splenic suppressor cells and to produce a dose dependent inhibition of antigen and mitogen induced proliferation of lymphocytes without affecting cell survival. In human infants, antibody formation against respiratory syncytial virus has decreased during therapy with ribavirin, but the clinical importance of this finding is not known. The drug has been shown to have little, if any, effect on antibody formation against influenza A or B or measles virus in infected patients. Decreases in antibody formation during viral infections may result from decreases in antigenic stimulation secondary to ribavirin-induced inhibition of viral replication or from a direct inhibition of antibody formation by the drug. Ribavirin may indirectly inhibit respiratory syncytial virus specific immunoglobulin E and histamine, which are increased in infants who have wheezing in association with respiratory syncytial virus infection, by decreasing respiratory syncytial virus and attendant antigenic stimulation.
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Product Name

Ribavirin

Color/Form

Colorless, White crystalline powder

CAS RN

36791-04-5
Record name RIBAVIRIN
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Melting Point

345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230,000
Citations
JL Patterson… - Reviews of infectious …, 1990 - academic.oup.com
Ribavirin (l-β-d-ribofuranosyl-l,2,4-triazole-3-carboxamide) is a broad-spectrum antiviral agent whose molecular mode of action remains remarkably controversial. This antiviral agent …
Number of citations: 357 academic.oup.com
H Fernandez, G Banks, R Smith - European journal of epidemiology, 1986 - Springer
… virus replication inhibited by ribavirin in cell culture as well as the in rive … ribavirin (10). This review contains the results of clinical evaluations that demonstrate the po.tential that ribavirin …
Number of citations: 118 link.springer.com
V Loustaud-Ratti, M Debette-Gratien… - World journal of …, 2016 - ncbi.nlm.nih.gov
… role of ribavirin in this setting, but we may imagine that ribavirin … Twelve weeks with ribavirin or 24 wk without ribavirin are … 36], ledipasvir-sofosbuvir plus ribavirin for 12 wk and ledipasvir-…
Number of citations: 63 www.ncbi.nlm.nih.gov
BE Gilbert, V Knight - Antimicrobial agents and chemotherapy, 1986 - Am Soc Microbiol
… able to efficiently dephosphorylate ribavirin. This accumulation of ribavirin is believed to play a … MECHANISM OF ACTION OF RIBAVIRIN The mechanism of the antiviral effect of ribavirin …
Number of citations: 327 journals.asm.org
WB Parker - Virus research, 2005 - Elsevier
… There is considerable evidence that indicates that ribavirin triphosphate (RTP) can interact … to the mechanism of action of ribavirin. It seems likely that ribavirin will not have one universal …
Number of citations: 274 www.sciencedirect.com
P Glue - Seminars in liver disease, 1999 - europepmc.org
… pharmacokinetic studies of ribavirin in healthy volunteer and patient populations. Ribavirin is rapidly … Ribavirin appears to be extensively absorbed; however, absolute bioavailability is …
Number of citations: 296 europepmc.org
JM Pawlotsky, H Dahari, AU Neumann, C Hezode… - Gastroenterology, 2004 - Elsevier
… chronic hepatitis C, the addition of ribavirin to interferon (IFN)-… of ribavirin on hepatitis C virus (HCV) as a function of ribavirin … -α and/or ribavirin administration. Frequent blood sampling …
Number of citations: 325 www.sciencedirect.com
S Crotty, D Maag, JJ Arnold, W Zhong, JYN Lau… - Nature medicine, 2000 - nature.com
… vitro use of ribavirin triphosphate by a model viral RNA polymerase, poliovirus 3D pol . Ribavirin … Ribavirin reduces infectious poliovirus production to as little as 0.00001% in cell culture. …
Number of citations: 053 www.nature.com
SJ Hadziyannis, H Sette Jr, TR Morgan… - Annals of internal …, 2004 - acpjournals.org
Background: Treatment with pegylated interferon (peginterferon) and ribavirin for 48 weeks is more effective than conventional interferon and ribavirin in patients with chronic hepatitis C…
Number of citations: 956 www.acpjournals.org
O Reichard, J Andersson, R Schvarcz, O Weiland - The Lancet, 1991 - Elsevier
… We evaluated oral ribavirin as therapy for chronic hepatitis C … Treatment was with oral ribavirin 1000-1200 mg per day in two divided … We conclude that ribavirin is the first drug to offer a …
Number of citations: 374 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.